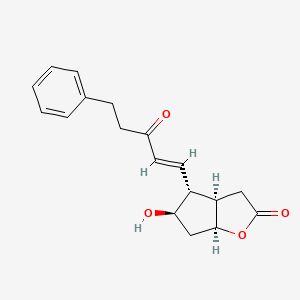

Enone-L

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxo-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

InChI |

InChI=1S/C18H20O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,14-17,20H,6-7,10-11H2/b9-8+/t14-,15-,16-,17+/m1/s1 |

InChI Key |

DXHLFWCSZHEXLL-CTOAQQQNSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(=O)CCC3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)C=CC(=O)CCC3=CC=CC=C3)O |

Origin of Product |

United States |

Mechanistic Investigations of Enone L Reactivity and Transformations

Electrophilic and Nucleophilic Character of Enones

The reactivity of the enone functional group is dictated by the electronic communication between the carbon-carbon double bond and the carbon-oxygen double bond. fiveable.me This conjugation results in the delocalization of π-electrons across the four-atom system (O=C-C=C), which can be represented by resonance structures. libretexts.org This electron delocalization creates a molecule with multiple reactive sites, exhibiting both electrophilic and nucleophilic characteristics. masterorganicchemistry.combyjus.com

An electrophile is a species that accepts an electron pair, while a nucleophile donates an electron pair to form a new covalent bond. byjus.comallen.in In an enone, the carbonyl carbon atom is electron-deficient due to the high electronegativity of the adjacent oxygen atom, making it an electrophilic center susceptible to direct attack by nucleophiles (a 1,2-addition). youtube.comyoutube.com

Furthermore, the conjugation extends this electrophilicity to the β-carbon of the alkene. scribd.comyoutube.com Resonance delocalization pulls electron density away from the β-carbon, rendering it electron-poor and thus a target for nucleophilic attack in what is known as a conjugate or 1,4-addition. libretexts.orgyoutube.com Conversely, the carbonyl oxygen, with its lone pairs of electrons, possesses nucleophilic character and can react with strong electrophiles. youtube.com This dual reactivity allows enones to engage in a diverse range of chemical transformations. fiveable.me

The electrophilicity of various cyclic enones has been quantified using the Mayr-Patz equation, which provides electrophilicity descriptors (E). researchgate.net Studies have shown that cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. researchgate.netrsc.org

Michael Addition Reactions and Conjugate Additions

The most characteristic reaction of enones is the conjugate addition, commonly known as the Michael reaction. psiberg.comwikipedia.org This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds via the formation of a stabilized enolate intermediate, which is then protonated to yield the final product. wikipedia.org This process is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.org A wide variety of nucleophiles, including enolates, amines, and thiols, can act as Michael donors. wikipedia.org

A notable variation of conjugate addition is the nickel-catalyzed reductive conjugate addition, which couples α,β-unsaturated ketones or aldehydes with organic halides. nih.govnih.gov This method provides an alternative to traditional copper-catalyzed approaches and avoids the need for pre-formed organometallic reagents. nih.gov The reaction proceeds in the presence of a trialkylchlorosilane reagent, yielding β-disubstituted silyl (B83357) enol ether products. acs.org

Mechanistic studies have confirmed that this transformation proceeds through a catalytic cycle involving an allylnickel intermediate. nih.govnih.gov The selectivity of the reaction is attributed to the rapid and selective reaction of the nickel(0) catalyst with the chlorosilane and enone, as well as the minimization of enone dimerization due to steric effects from the ligand. nih.govacs.org The allylnickel(II) species formed reacts with a variety of electrophiles, including electron-rich iodoarenes and electron-poor haloarenes, and tolerates numerous functional groups. nih.govnih.gov

| Entry | Organic Halide (R¹-X) | Enone (R²HC=CHC(O)R³) | Product Yield (%) |

| 1 | 4-Iodoanisole | Cyclohexenone | 95 |

| 2 | 4-Bromobenzonitrile | 2-Methyl-2-cyclopenten-1-one | 88 |

| 3 | 1-Iodooctane | Chalcone | 75 |

| 4 | 2-Bromonaphthalene | Methyl vinyl ketone | 91 |

| 5 | 4-Iodo-N,N-dimethylaniline | 3-Penten-2-one | 89 |

Table 1: Examples of Nickel-Catalyzed Reductive Conjugate Addition. Data compiled from representative findings in the field. nih.govnih.gov

The conjugate isothiocyanation of enones is a method for synthesizing β-isothiocyanato carbonyl compounds, which are valuable intermediates in medicinal chemistry. rsc.org This reaction can be achieved by treating activated enones with trimethylsilyl (B98337) isothiocyanate (TMSNCS) under mild conditions, typically at 0 °C, without the need for external promoters. rsc.org This approach avoids the use of highly toxic reagents and produces the desired products in high yields, generally between 87-98%. rsc.org

Density functional theory (DFT) calculations have shed light on the reaction mechanism, suggesting competing cationic and anionic pathways. rsc.org The reaction is believed to be thermodynamically controlled, which explains the selective formation of the isothiocyanate isomer over the thiocyanate (B1210189) isomer, as only the conjugate isothiocyanation is exergonic. rsc.orgresearchgate.net The process shows broad functional group tolerance. rsc.org

| Entry | Enone Substrate | Reaction Time (h) | Product Yield (%) |

| 1 | Chalcone | 2 | 98 |

| 2 | 4'-Methylchalcone | 3 | 95 |

| 3 | 4-Phenyl-3-buten-2-one | 1.5 | 96 |

| 4 | 2-Cyclohexen-1-one | 5 | 87 |

| 5 | 2-Cyclopenten-1-one | 6 | 91 |

Table 2: Yields for the Conjugate Isothiocyanation of Various Enones with TMSNCS. rsc.org

The addition of thiols to enones is a Michael addition of significant biological relevance, as it mimics the covalent modification of proteins by electrophilic natural products and drugs. The kinetics and thermodynamics of this addition can be influenced by the broader structure of the enone. rsc.org Specifically, the incorporation of an enone into a cross-conjugated divinyl ketone system alters its reactivity. uq.edu.au

These findings help explain experimental observations with naturally occurring divinyl ketones. For example, the inability to detect a thiol adduct with α-santonin is not because the addition is slow, but because the adduct is unstable and rapidly eliminates the thiol, resulting in an equilibrium that lies far to the side of the starting materials. rsc.orguq.edu.au

| Michael Acceptor System | ΔG (kcal/mol) | ΔG‡ (kcal/mol) | Effect of Cross-Conjugation |

| Acyclic Enone | -8.6 | 9.1 | - |

| Acyclic Divinyl Ketone | -9.4 | 7.4 | Lower barrier, more stable adduct |

| Cyclic Enone | -10.0 | 7.3 | - |

| Cyclic Divinyl Ketone | -9.3 | 8.1 | More reversible, slightly higher barrier |

Table 3: Computed Gibbs Free Energy (ΔG) and Activation Free Energy (ΔG‡) for Thiol Addition to Parent Enone Systems. rsc.org

Cycloaddition Reactions Involving Enones

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org Enones are excellent substrates for various cycloaddition reactions, where they can react through their C=C double bond. wikipedia.org One of the most common types is the [2+2] photocycloaddition between an enone and an alkene, which proceeds through a stepwise mechanism involving a diradical intermediate upon photoexcitation. wikipedia.org Another powerful cycloaddition is the [4+2] Diels-Alder reaction. libretexts.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene or alkyne known as the dienophile. wikipedia.orgorganic-chemistry.org The reaction is a powerful tool for forming six-membered rings with high stereochemical control. libretexts.orgwikipedia.org In this context, enones typically serve as the dienophile, or the 2π-electron component. masterorganicchemistry.com

The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing nature of the conjugated carbonyl group. organic-chemistry.orgchemistrysteps.com This effect lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org Consequently, Diels-Alder reactions involving enones are often "normal electron-demand" reactions, where the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org The stereochemistry of the substituents on the enone is retained in the resulting cyclohexene (B86901) product. vanderbilt.edu

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition between an enone and an alkene is a powerful method for the synthesis of cyclobutane (B1203170) rings. baranlab.orgwikipedia.org This reaction, first reported by Ciamician in 1908 with the conversion of carvone (B1668592) to carvone-camphor, involves the formation of two new carbon-carbon bonds and can create up to four new stereocenters. baranlab.org

The mechanism is generally understood to be a stepwise process rather than a concerted one. scripps.edu It begins with the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing (ISC) to a more stable triplet excited state. scripps.edumagadhmahilacollege.org This triplet enone then interacts with a ground-state alkene to form an exciplex, which subsequently collapses to a 1,4-diradical intermediate. scripps.edumagadhmahilacollege.org Finally, spin inversion of the triplet diradical to a singlet diradical allows for ring closure to form the cyclobutane product. scripps.edu

The regioselectivity of the cycloaddition is a critical aspect, leading to either "head-to-head" or "head-to-tail" isomers. scripps.edu This selectivity is governed by both steric and electronic interactions between the excited enone and the alkene in the transition state. scripps.edu For instance, electron-rich olefins tend to yield head-to-tail adducts, while electron-deficient olefins often provide head-to-head products. magadhmahilacollege.org Stereoselectivity is also a key feature; cyclic enones are often used to prevent competitive cis-trans isomerization, and the reaction generally proceeds with the reacting species approaching each other from their less hindered faces. scripps.edumagadhmahilacollege.org

Table 1: Examples of Photochemical [2+2] Cycloadditions

| Enone Substrate | Alkene Partner | Major Product Type | Ref. |

| Cyclopentenone | Cyclopentene | Head-to-head Dimer | baranlab.org |

| Carvone | (Self-dimerization) | Intramolecular adduct (Carvone-camphor) | baranlab.org |

| 3-Methylcyclopent-2-enone | (Self-dimerization) | Head-to-head and Head-to-tail dimers | acs.org |

| Cyclohexenone | 2-Methylpropene | Trans-fused cyclobutane adduct | acs.org |

Catalytic Enone Cycloallylation

Catalytic enone cycloallylation represents an efficient strategy for the construction of cyclic compounds. This transformation uniquely merges the principles of Morita-Baylis-Hillman (nucleophilic activation) and Trost-Tsuji (electrophilic activation) reactions. scripps.edu The process involves the concomitant activation of a latent nucleophile and a latent electrophile within the same molecule. scripps.edu

In a typical system, a mono-enone mono-allylic carbonate substrate is treated with a dual catalyst system, such as tributylphosphine (B147548) and a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). scripps.eduacs.org The tributylphosphine acts as an organocatalyst, activating the enone to behave as a latent enolate (nucleophile). scripps.edu Simultaneously, the palladium complex activates the allylic carbonate, facilitating its departure and forming a metallo-π-allyl species (electrophile). scripps.edu This dual activation enables an intramolecular reaction to form the cycloallylated product. scripps.eduacs.org The scope of the reaction is broad, accommodating aromatic, heteroaromatic, and aliphatic enones. scripps.edu

Table 2: Catalytic Enone Cycloallylation of Allylic Carbonates

| Substrate | Catalyst System | Solvent | Yield | Ref. |

| (E)-5-phenyl-5-(methoxycarbonyloxy)pent-2-en-1-one | 1 mol % Pd(PPh₃)₄, PBu₃ | tert-Butyl alcohol | High | scripps.edu |

| General mono-enone mono-allylic carbonate | Pd(Ph₃P)₄, Tributylphosphine | Not specified | Efficient conversion | acs.org |

Rearrangement Reactions of Enones

Enones are susceptible to a variety of rearrangement reactions, particularly under photochemical conditions, leading to structurally diverse and often complex molecular frameworks.

Photochemical Type C Enone Rearrangements

The Type C enone rearrangement is a specific photochemical process observed in 5,5-disubstituted cyclohexenones that also possess bulky substituents at the C-3 position. sci-hub.se This reaction is mechanistically distinct from more common enone photorearrangements as it proceeds via a twisted π-π* excited triplet state, rather than the n-π* state typically involved in cyclohexenone rearrangements. sci-hub.se

The core of the Type C mechanism involves a δ-to-α aryl migration. sci-hub.se Following excitation to the π-π* triplet state, a subsequent aryl group migration occurs on the triplet hypersurface. sci-hub.se After the migration is substantially complete, intersystem crossing to the ground-state surface occurs, which is followed by ring-closure to yield the final bicyclic ketone products. sci-hub.se Sensitization experiments have confirmed the triplet multiplicity of this reaction. sci-hub.se Studies using different aryl groups, such as p-anisyl and p-cyanophenyl, have been employed to probe the electronic nature of the migratory step, with results showing the selective migration of the more electron-rich aryl group. sci-hub.se

Table 3: Example of a Type C Enone Rearrangement

| Substrate | Key Feature | Product | Mechanism Feature | Ref. |

| 5-(p-Anisyl)-5-phenyl-3-substituted-cyclohexenone | p-Anisyl group is more electron-rich | Bicyclic ketone from exclusive anisyl migration | δ-to-α migration via π-π* triplet state | sci-hub.se |

Oxidation and Reduction Pathways of Enones

The double bond of enones is susceptible to various oxidation and reduction reactions, providing pathways to valuable functionalized molecules such as epoxides.

Catalytic Asymmetric Epoxidation of Cyclic Enones

The catalytic asymmetric epoxidation of cyclic enones is a highly effective method for producing chiral epoxides, which are valuable synthetic intermediates. A prominent approach utilizes chiral primary amine salts as organocatalysts with hydrogen peroxide as the terminal oxidant. This method provides excellent enantioselectivity for a range of cyclic enones, including substituted cyclohexenones and cycloheptenones.

The mechanism is proposed to proceed through the formation of an iminium ion intermediate. The chiral primary amine catalyst reacts with the enone to form a chiral iminium ion, which activates the C=C double bond for nucleophilic attack. This activation strategy, combining elements of Brønsted acid catalysis, directs the attack of hydrogen peroxide to one face of the double bond, thereby controlling the stereochemistry of the resulting epoxide. Bifunctional catalysts, such as those derived from (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) or cinchona alkaloids, have proven highly efficient, providing high conversions and enantiomeric ratios often exceeding 96:4. The reaction proceeds under mild conditions, although α-substituted enones are typically unreactive.

Table 5: Catalytic Asymmetric Epoxidation of Cyclic Enones with Chiral Primary Amine Salts

| Enone Substrate | Catalyst Type | Oxidant | Enantiomeric Ratio (er) | Ref. |

| 2-Cyclohexen-1-one | Chiral primary amine salt | H₂O₂ | >96:4 | |

| Substituted Cyclohexenones | (1R,2R)-DPEN salts | H₂O₂ | High | |

| 2-Cycloheptenone | 9-Amino cinchona alkaloid salts | H₂O₂ | Nearly enantiopure | |

| 2-Cyclopentenone | Chiral primary amine salt | H₂O₂ | Successful epoxidation reported |

Stereocontrolled Hydrogenation of Enones

The asymmetric hydrogenation of conjugated enones is a highly efficient method for preparing optically active ketones. nih.gov The stereocontrolled hydrogenation of the C=C double bond in Enone-L can be achieved with high levels of stereoinduction using various metal catalysts. Iridium-based catalysts, particularly those with chiral bidentate N,P-ligands, have proven to be highly effective for this transformation, yielding products with excellent enantiomeric excesses (ee), often up to 99%. acs.orgresearchgate.net These catalytic systems are robust and can be applied to a range of substrates, including challenging dialkyl-substituted enones, which have historically been difficult to hydrogenate with high enantioselectivity. nih.govacs.org

Dual-catalysis systems have been developed to achieve the stereocontrolled hydrogenation of both the alkene and ketone functionalities of enones in a single pot, producing saturated alcohols with two adjacent stereocenters. diva-portal.org This is accomplished using two distinct iridium catalysts that operate independently: an N,P-iridium catalyst for the olefin hydrogenation and an NHC,P-iridium catalyst for the ketone hydrogenation, both utilizing molecular hydrogen as the reductant. diva-portal.org This approach allows for the synthesis of all four possible stereoisomers of the corresponding saturated alcohol in high diastereomeric ratio (d.r.) and enantiomeric excess by simply selecting the chirality of the ligands. diva-portal.org

Mechanistic studies suggest that the hydrogenation of the C=C bond typically proceeds via an inner-sphere mechanism. acs.org The development of highly reactive catalysts has also unlocked novel reactivity, such as the hydrogenation of typically less reactive dialkyl ketones, sometimes facilitated by the use of additives. acs.org

Table 1: Catalyst Performance in Stereocontrolled Hydrogenation of a Model Enone

| Catalyst/System | Target Bond(s) | Substrate Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ir-N,P Complex | C=C | Aromatic/Aliphatic Enone | Up to 99% ee | acs.org |

| Bicyclic Thiazole Ir-N,P Catalyst | C=C | Aromatic Enone | 99% ee | nih.govacs.org |

| Dual Ir-N,P and Ir-NHC,P Catalysis | C=C and C=O | Conjugated Enone | Up to 99% ee, 99/1 d.r. | diva-portal.org |

Metal-Mediated and Organocatalytic Activation Mechanisms

The reactivity of this compound can be significantly enhanced and controlled through various activation modes, including metal-mediated and organocatalytic strategies. These methods alter the electronic properties of the enone, facilitating a range of transformations.

Iminium ion catalysis is a powerful organocatalytic strategy for the activation of α,β-unsaturated carbonyl compounds like this compound. nih.gov The mechanism involves the reversible condensation of a chiral primary or secondary amine catalyst with the enone to form a chiral iminium ion. nih.govnih.gov This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, increasing its electrophilicity and making it more susceptible to nucleophilic attack. nih.govnih.govnobelprize.org

This activation mode provides a general platform for a variety of asymmetric reactions, including Diels-Alder reactions and conjugate additions. nobelprize.orgprinceton.edu For instance, chiral imidazolidinone catalysts have been successfully used in the transfer hydrogenation of cyclic enones, proceeding through an iminium activation platform. princeton.edu The stereochemical outcome of these reactions is controlled by the chiral environment provided by the organocatalyst. princeton.edu

Recent advancements have merged iminium ion catalysis with other catalytic modes. For example, the combination with photoredox catalysis enables enantioselective radical conjugate additions to enones. nih.gov In such systems, a rationally designed organocatalyst bearing a redox-active moiety can form the iminium ion, which then participates in a single-electron transfer (SET) process with a photogenerated radical. nih.govresearchgate.net

Free radical reactions offer a distinct pathway for the transformation of this compound, often displaying reactivity that is complementary to polar, ionic reactions. nih.gov These reactions proceed through a radical chain mechanism, which typically involves three main steps: initiation, propagation, and termination. wikipedia.org Initiation involves the formation of a radical from a non-radical precursor, often induced by heat or light. wikipedia.orgyoutube.com

In the context of enones, photocatalysis has emerged as a potent method for generating radical intermediates under mild conditions. nih.gov For example, visible-light-absorbing metal polypyridyl complexes can catalyze the one-electron reduction of an enone to a radical anion intermediate. nih.gov The subsequent reactivity of this intermediate can be tuned by additives. Lewis acids tend to promote [2+2] cycloadditions, whereas Brønsted acids can facilitate reductive cyclizations via a neutral radical intermediate. nih.gov This highlights the versatility of photocatalysis, where the same catalyst can steer the reaction toward different products by generating distinct reactive intermediates. nih.gov

The generation of β-ketoradicals from enones via photocatalytic methods provides a modern, tin-free approach to radical cyclization reactions, offering high diastereoselectivity and functional group compatibility. nih.gov Furthermore, radical processes can be employed for the α-substitution of enones, a traditionally challenging transformation. chemrxiv.org

The outcome of metal-catalyzed reactions involving this compound is profoundly influenced by the choice of ligands and solvents. These components can affect reaction rate, selectivity, and even the mechanistic pathway.

In metal-mediated hydrogenations, the ligands coordinated to the metal center are critical for achieving high stereocontrol. Chiral N,P-ligands on iridium, for example, create a specific chiral environment that directs the approach of the substrate, leading to high enantioselectivity. acs.orgacs.org Similarly, in palladium-catalyzed C-C bond activation of enone derivatives, the use of pyridine-oxazoline ligands was found to be crucial for both reactivity and stereoselectivity. chemrxiv.org

Solvents can influence reaction outcomes through various effects, including polarity and the ability to coordinate with catalytic species. nih.gov In some cases, a cooperative effect between a non-polar solvent and a polar, protic co-solvent can lead to significant rate acceleration. For instance, in gold(I)-catalyzed intramolecular alkene hydroamination, a mixture of dichloromethane (B109758) and methanol (B129727) was observed to accelerate the reaction compared to using either solvent alone. beilstein-journals.org Solvent polarity can also dictate reaction kinetics; for less reactive carbonyl compounds, more polar solvents can lead to slower reactions. nih.gov

Table 2: Influence of Ligands and Solvents on Reaction Outcomes

| Reaction Type | Metal/Catalyst | Ligand Type | Solvent | Observed Effect | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium | Chiral N,P-Ligands | Toluene | High enantioselectivity (up to 99% ee) | acs.orgacs.org |

| C-C Bond Activation | Palladium | Pyridine-Oxazoline (L2) | DCE | Good yield (72%) and E/Z selectivity (91:9) | chemrxiv.org |

| Alkene Hydroamination | Gold(I) | JPhos/Jackiephos | CD2Cl2/Methanol | Cooperative acceleration (4-22-fold rate increase) | beilstein-journals.org |

Spectroscopic and Isotopic Labeling Studies for Mechanistic Elucidation

To unravel the complex mechanisms of this compound transformations, spectroscopic and isotopic labeling studies are indispensable tools. researchgate.netnih.gov These techniques provide direct evidence of reaction intermediates, transition states, and the specific pathways of bond formation and cleavage.

Isotopic labeling involves replacing one or more atoms in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C). wikipedia.org Since the labeled molecule is chemically almost identical to the unlabeled one, it follows the same reaction pathway. bionity.com By tracking the position of the isotope in the products and intermediates, the reaction mechanism can be elucidated. wikipedia.orgbionity.com The presence and position of these labels can be detected using techniques such as mass spectrometry (MS), which differentiates based on mass, or Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, which detect differences in gyromagnetic ratios and vibrational modes, respectively. wikipedia.org

For example, a deuterium (B1214612) labeling study could be used to determine the source of a proton in a hydrogenation reaction or to probe for kinetic isotope effects, which can provide insight into the rate-determining step of a reaction. researchgate.net By incubating an enzyme with an isotopically labeled substrate, researchers can gain detailed insights into complex biosynthetic pathways. nih.gov This approach has been instrumental in understanding the mechanisms of terpene synthases, which involve complex carbocation chemistry. nih.gov Similarly, in organometallic catalysis, labeling can help track the fate of specific fragments during a catalytic cycle. researchgate.net These empirical methods provide crucial data to support or refute proposed mechanisms derived from computational studies.

Computational and Theoretical Studies on Enone L Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

For instance, in studies of cycloaddition reactions, DFT has been instrumental in distinguishing between concerted and stepwise pathways. pku.edu.cn By calculating the energies of the transition states for different possible routes, the most favorable mechanism can be predicted. The theory is based on the Hohenberg-Kohn theorem, which states that the electronic energy of a system in its ground state is uniquely determined by its electron density. mdpi.com This allows for the calculation of system energies and the exploration of reaction coordinates. coe.edumdpi.com

Key insights from DFT calculations in the study of reaction mechanisms include:

Transition State Geometries: Precise three-dimensional arrangements of atoms at the peak of the energy barrier.

Activation Energies: The energy required to overcome the reaction barrier, which correlates with reaction rates.

Reaction Intermediates: The identification of stable or transient species that are formed during the course of a reaction.

The application of DFT extends to understanding catalysis, where it can model the interaction of a substrate with a catalyst, providing insights into how the catalyst lowers the activation energy of the reaction. umn.edu

Ab Initio Methods in Enone Reactivity Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy in predicting the reactivity of Enone-L. scirp.org These methods solve the Schrödinger equation for a given system, providing a detailed description of its electronic structure. scirp.org While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark results for reactivity. scirp.org

The predictive power of ab initio methods is particularly valuable in stereoselective reactions, where the subtle energy differences between diastereomeric transition states determine the product distribution. nih.gov By accurately calculating these energy differences, the stereochemical outcome of a reaction can be predicted. nih.gov

Table 1: Comparison of Computational Methods for Reactivity Prediction

| Method | Basis | Computational Cost | Accuracy |

|---|---|---|---|

| Hartree-Fock (HF) | Quantum mechanics | Moderate | Good for geometries, less for energies |

| Density Functional Theory (DFT) | Electron density | Low to Moderate | Good for a wide range of properties |

| Møller-Plesset (MP2) | Perturbation theory | High | Good for electron correlation effects |

These methods have been used to investigate various aspects of enone reactivity, including their susceptibility to nucleophilic attack and their participation in pericyclic reactions. The insights gained from ab initio calculations guide the design of new reactions and the optimization of existing synthetic protocols.

Molecular Dynamics Simulations for Conformational Analysis and Intermediates

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound systems, including conformational changes and the behavior of reaction intermediates. nih.govnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of a molecule and the identification of its most stable and populated conformations. nih.gov

In the context of this compound, MD simulations can be used to:

Analyze Conformational Preferences: Determine the preferred shapes of the molecule in solution, which can influence its reactivity. nih.gov

Study Reaction Intermediates: Investigate the lifetime and structural dynamics of transient species formed during a reaction.

Simulate Solvent Effects: Understand how the surrounding solvent molecules influence the conformation and reactivity of the enone.

For example, MD simulations can reveal how the flexibility of a cyclic enone affects its ability to adopt the necessary conformation for a particular reaction. Furthermore, by simulating the interaction of an enone with a protein, MD can provide insights into enzyme-catalyzed reactions. nih.gov

Computational Design of Enone-Binding Proteins with Catalytic Activity

A frontier in computational chemistry is the design of novel proteins with specific catalytic functions. This has been applied to create enzymes that can bind to enones and catalyze reactions such as the Morita-Baylis-Hillman reaction. nih.govnih.govacs.orgbakerlab.org The design process typically involves an "inside-out" approach:

Definition of an ideal active site: A theoretical model of the catalytic residues and the transition state (the "theozyme") is created. nih.govacs.org

Scaffold identification: Protein structures that can accommodate the theozyme are identified from existing protein databases. nih.govacs.org

Sequence design: The surrounding amino acid residues are computationally optimized to stabilize the transition state and facilitate the reaction. nih.govacs.org

Using software like Rosetta, researchers have designed proteins that can catalyze reactions involving enones. nih.govacs.orgbakerlab.org While the initial catalytic efficiencies may be modest, these designed proteins serve as a proof-of-concept and a starting point for further optimization through directed evolution. bakerlab.org Experimental validation, often using mass spectrometry and X-ray crystallography, is crucial to confirm the catalytic activity and structural integrity of the designed proteins. nih.govbakerlab.org

QSAR and Cheminformatics Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govwikipedia.orgnih.gov In the context of this compound, QSAR can be used to develop predictive models for their reactivity in various chemical transformations.

The development of a QSAR model involves several key steps:

Data Collection: A dataset of enones with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, and quantum-chemical descriptors.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation.

Cheminformatics tools are essential for managing the large datasets and complex calculations involved in QSAR modeling. nih.gov These approaches can accelerate the discovery of new enone derivatives with desired reactivity profiles by allowing for the virtual screening of large compound libraries.

Understanding Electronic and Steric Effects on Enone Systems

The reactivity of enone systems is governed by a delicate interplay of electronic and steric effects. Computational methods provide a quantitative framework for dissecting these contributions. researchgate.netnih.govchemrxiv.orgchemrxiv.org

Electronic Effects: These arise from the distribution of electrons within the molecule and can be analyzed using methods that calculate partial atomic charges, molecular orbital energies, and electrostatic potential maps. For enones, the polarization of the carbon-carbon double bond and the carbonyl group is a key electronic feature that dictates their susceptibility to nucleophilic attack at the β-carbon. Computational studies can quantify how different substituents on the enone scaffold modulate this electronic character. researchgate.net

Steric Effects: These relate to the spatial arrangement of atoms and the resulting non-bonded interactions. Steric hindrance can significantly impact the accessibility of the reactive sites on the enone molecule, thereby influencing reaction rates and stereoselectivity. Computational methods can quantify steric effects by calculating steric energies or by analyzing the three-dimensional structure of transition states. nih.govacs.org

By systematically varying substituents in computational models and analyzing the resulting changes in activation energies and reaction pathways, a deeper understanding of how electronic and steric factors control the reactivity of this compound can be achieved. chemrxiv.org

Excited State Chemistry and Photochemical Mechanism Prediction

The photochemistry of enones is a rich and complex field that can be effectively studied using computational methods. Upon absorption of UV light, enones are promoted to an electronically excited state, which can undergo a variety of reactions that are not accessible in the ground state. msu.eduscripps.edu

Computational methods, particularly time-dependent DFT (TD-DFT) and multireference ab initio methods, are used to study the excited states of enones. These calculations can predict:

Excitation Energies: The energy required to promote the molecule to an excited state, which corresponds to the wavelength of light absorbed.

Nature of Excited States: Whether the excitation is of n → π* or π → π* character, which influences the subsequent photochemical reactivity. msu.edu

Photochemical Reaction Pathways: The mechanisms of photochemical reactions, such as [2+2] cycloadditions, isomerizations, and rearrangements. wikipedia.orgsci-hub.se

A key aspect of enone photochemistry is the involvement of both singlet and triplet excited states. wikipedia.orgresearchgate.net Computational methods can model the intersystem crossing process, where the molecule transitions from a singlet to a triplet state, which is often crucial for the observed reactivity. scripps.eduwikipedia.org By mapping the potential energy surfaces of the excited states, researchers can predict the formation of diradical intermediates and the stereochemical outcome of photochemical reactions. msu.eduwikipedia.org

Table 2: Key Photochemical Reactions of Enones

| Reaction Type | Description | Excited State |

|---|---|---|

| [2+2] Cycloaddition | Formation of a cyclobutane (B1203170) ring from an enone and an alkene. wikipedia.org | Triplet |

| cis-trans Isomerization | Isomerization around the carbon-carbon double bond. sci-hub.se | Triplet |

| Photoreduction | Reduction of the enone, often in the presence of a hydrogen donor. researchgate.net | Triplet |

Applications of Enone L and Enone Derivatives in Organic Synthesis

Building Blocks for Complex Molecular Architectures

Enones serve as fundamental building blocks for the construction of complex molecular architectures. Their conjugated system allows for various transformations that enable the formation of new carbon-carbon bonds and the introduction of functional groups with control over regioselectivity and stereoselectivity. Cyclic enones, for instance, are valuable building blocks in the synthesis of more complex molecules fiveable.menih.gov. Electron-deficient 1,3-conjugated alkynyl enones are also useful building blocks for a variety of rather complex structural motifs rsc.org. Sugar-based enones have been recognized as chiral synthons for the synthesis of natural products and biologically significant molecules researchgate.netacs.org. The inherent reactivity of the enone moiety allows for their incorporation into diverse ring systems and acyclic structures researchgate.net.

Total Synthesis of Natural Products Containing Enone Moieties

Enone functionalities are prevalent in numerous natural products, and their strategic incorporation is a key aspect of many total synthesis efforts nih.govuic.eduacs.orgnih.govresearchgate.net. The total synthesis of complex natural products often relies on the ability to selectively form and transform enone intermediates. Examples of enone-containing natural products targeted by total synthesis include 10-deoxymethynolide (B1237683) nih.govresearchgate.netnih.gov, aspergillusene B nih.govacs.org, and bicyclo[3.n.1]alkenones found in compounds like (+)-ingenol and clusianone rsc.org. Levoglucosenone, a chiral bicyclic enone derived from cellulose, is an attractive chiral carbohydrate building block utilized in the synthesis of analogs of complex natural products acs.org.

Strategies for Integrating Enones into Polyketide Syntheses

Polyketides are a large class of natural products often featuring complex carbon skeletons and diverse functionalities, including enones. The biosynthesis of polyketides involves enzymatic machinery that assembles these molecules from smaller units pnas.org. Synthetic strategies for integrating enones into polyketide frameworks often involve aldol-type reactions, Michael additions, and other transformations that build the carbon chain and introduce the characteristic α,β-unsaturated ketone. The total synthesis of the enone-containing polyketide 10-deoxymethynolide exemplifies such strategies nih.govresearchgate.netnih.gov.

Stereochemical Control in Natural Product Synthesis

Controlling the stereochemistry is paramount in the total synthesis of natural products due to their specific biological activities which are often tied to their absolute and relative configurations mdpi.comresearchgate.netnih.gov. Enones play a crucial role in stereochemical control through various reactions, such as asymmetric conjugate additions beilstein-journals.org. The stereospecific conversion of boronic esters into enones has been achieved with complete enantiospecificity, providing a valuable method for introducing chiral enone units into complex molecules nih.govnih.gov. Diastereoselective reactions involving enone intermediates are also employed to establish multiple stereocenters based on an initial enantioselective step nih.gov. The precise control of stereochemistry in the synthesis of enone-containing natural products like roselipin 1A has been demonstrated through carefully orchestrated reaction sequences, including diastereoselective reduction of enones acs.org.

Precursors for Pharmaceutical Intermediates (excluding drug properties)

Enones and their derivatives are valuable precursors and intermediates in the synthesis of a wide range of pharmaceutical compounds uic.edupsiberg.comnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netfrontiersin.orgmdpi.com. Their versatile reactivity allows for efficient access to key structural motifs found in medicinal targets. The enone functionality is a common structural feature in many biologically active molecules nih.govuic.edu. Synthetic methodologies utilizing enones enable the preparation of complex molecular skeletons relevant to pharmaceutical research rsc.org. For example, cyclic enones are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds nih.govorganic-chemistry.org. Regioselective functionalization of enones has allowed for the exploration of new synthetic technologies relevant to the preparation of medicinal targets uic.edu.

Role of Enones as Versatile Synthons and Scaffolds

Enones function as versatile synthons and scaffolds, enabling the construction of diverse organic frameworks nih.govresearchgate.netresearchgate.netmdpi.comeurekaselect.comrsc.org. Their dual electrophilic nature at the carbonyl carbon and the β-carbon allows them to react with a variety of nucleophiles, leading to the formation of complex structures through 1,2- and 1,4-addition pathways psiberg.compressbooks.pubwikipedia.org. β-Amino-α,β-enones, also known as enaminones, are highlighted as versatile synthons for the construction of various heterocyclic compounds and are established as multipurpose synthetic precursors in organic syntheses and pharmaceutical developments eurekaselect.comrsc.org. Cyclobutenones, which contain an enone moiety within a strained four-membered ring, serve as versatile synthons due to their unique reactivity, including facile ring-opening reactions and nucleophilic additions nih.gov. Trifluoromethyl-containing enones are also valuable synthons for various synthetic purposes, particularly in the preparation of fluorinated heterocycles mdpi.com.

Development of Novel Reaction Sequences and Methodologies

Ongoing research continues to expand the synthetic utility of enones through the development of novel reaction sequences and methodologies. New methods for synthesizing enones have been developed, such as the palladium-catalyzed aerobic dehydrogenation of ketones, which offers an efficient and environmentally friendly route to cyclic enones nih.govorganic-chemistry.org. Stereospecific conversion of boronic esters into enones using methoxyallene (B81269) provides a new approach for accessing functionalized enones with high stereocontrol nih.govnih.gov. Radical routes to α-substituted enones offer a versatile strategy for C(sp2)-C(sp3) bond formation at the alpha position of enones, complementing existing metal-catalyzed methods chemrxiv.org. Tandem reactions involving conjugate additions to enones followed by trapping of the resulting enolates with various electrophiles have been developed for the synthesis of complex molecules with multiple stereocenters beilstein-journals.org. Oxidative haloaromatization of enones represents a novel "non-aromatic pool" strategy for the synthesis of benzofuran-based natural products nih.govacs.org. Furthermore, new methodologies for synthesizing enones via Reformatsky condensation and acid-catalyzed rearrangement have been reported tandfonline.com.

Supramolecular Chemistry Involving Enone Frameworks

Supramolecular chemistry, which focuses on chemical systems held together by non-covalent interactions, provides a powerful platform for controlling chemical processes, including those involving enones. Enone frameworks can participate in various supramolecular assemblies, influencing their reactivity and selectivity.

One significant application is the use of supramolecular assemblies as media for photochemical reactions involving enones. Structures such as micelles, cyclodextrins, and synthetic capsules can act as "molecular flasks," providing confined microenvironments that alter the excited-state chemistry of guest molecules like enones acs.org. These environments can lead to different product distributions compared to reactions in isotropic solvents, by influencing factors such as the orientation of reactants and the availability of space within the cavity acs.org. For instance, supramolecular control has enabled unprecedented induction of enantioselectivity in photoinduced conjugate additions of α-amino alkyl radicals to enones, as well as in intra- and intermolecular [2+2] photocycloaddition reactions rsc.org.

Enone frameworks can also be involved in specific non-covalent interactions crucial to supramolecular assembly and catalysis. Anion-π interactions, for example, have been studied in the context of macrocyclic enolates and their Michael addition reactions with α,β-unsaturated enones within supramolecular settings rsc.org. Furthermore, recent research highlights the role of chalcogen bonding interactions involving enones in supramolecular catalysis, enabling reactions such as Rauhut-Currier-type transformations researchgate.net.

The incorporation of enone-containing molecules into designed supramolecular structures, such as metal-organic cages, has demonstrated the potential to enhance catalytic performance. Chiral molecular catalysts, when installed within the confined space of certain supramolecular metal-organic cages, have shown significantly boosted enantioselectivity in reactions like the asymmetric conjugate addition of styrylboronic acids to α,β-enones chinesechemsoc.org. For example, a study using chiral Pd₃L₆ cages featuring chiral dihydroxyl auxiliaries showed a substantial increase in enantiomeric excess (ee) in the asymmetric conjugate addition to α,β-enones compared to the molecular catalyst alone, with ee values reaching 91-99.6% chinesechemsoc.org.

Supramolecular approaches can also influence intramolecular reactions of enones. An example is the intramolecular diastereoselective domino reaction of ferrocene (B1249389) 1,1'-bis-enone, which was found to be initiated under conditions suggesting the involvement of supramolecular interactions colab.ws.

Enones as Process Aids in Industrial Catalysis

Enones and their derivatives play diverse roles in industrial catalysis, both as substrates in important catalytic transformations and, in some cases, as additives or intermediates that facilitate catalytic processes.

A notable application of enones is their use as process aids in the synthesis of industrial catalysts. For instance, enones have been identified as effective additives in the synthesis of Karstedt's catalyst, a widely used homogeneous platinum-based catalyst for hydrosilylation reactions digitellinc.comresearchgate.net. The synthesis of Karstedt's catalyst from PtCl₂ typically suffers from limitations such as low conversion and long reaction times. The addition of enones, even at low weight percentages (as low as 1 wt%), has been shown to drastically improve the reaction rate and conversion, achieving over 98% conversion of PtCl₂ in less than 4 hours digitellinc.comresearchgate.net. Computational studies suggest that enones may act as phase-transfer additives, facilitating the dissolution of PtCl₂ by complexing with individual molecular PtCl₂ moieties digitellinc.comresearchgate.net.

Enones are also key substrates in industrially relevant selective hydrogenation processes. The selective hydrogenation of the C=C double bond in α,β-unsaturated ketones (enones) while leaving the carbonyl group intact is a crucial step in the synthesis of various pharmaceuticals and flavor and fragrance compounds mdpi.com. Examples include the synthesis of Nabumetone, an anti-inflammatory drug, and flavor compounds like raspberry ketone and vanillyl acetone (B3395972) (zingerone) mdpi.com. While traditional methods might use catalysts like Ni/Raney or Pd/C, research explores the use of non-toxic, non-noble metal catalysts like Cu/SiO₂ for the selective hydrogenation of enones under mild conditions mdpi.com. These Cu/SiO₂ catalysts have shown high efficiency and selectivity, for example, achieving quantitative yield of vanillyl acetone in 1 hour at 90 °C and 1 bar H₂ mdpi.com.

Organocatalysis, which utilizes small organic molecules as catalysts, is another area where enones are involved and which is increasingly relevant to industrial applications due to its potential for lower cost and toxicity compared to traditional metal catalysis jakemp.comnsf.gov. Enones can serve as substrates in various organocatalytic transformations, such as conjugate additions and reductive aldol (B89426) and Mannich reactions nsf.govnih.gov.

Furthermore, catalytic methods have been developed for the synthesis of enones themselves, which can be important intermediates in the production of fine chemicals and pharmaceuticals. Reductive nickel catalysis, for example, has been explored for the synthesis of β-substituted enones from alkynyl ketones, offering a method with good functional group tolerance and potential for scalability nsf.govchemistryviews.org.

The application of catalysis in industry is widespread, with approximately 90% of industrial chemical processes relying on catalytic methods jakemp.com. The transformations involving enones, such as hydrogenation and C-C bond formation reactions, are fundamental to the synthesis of a wide range of industrial products mdpi.comnih.gov.

Table 1: Examples of Enone Involvement in Catalytic Processes

| Application Area | Specific Process / Reaction | Role of Enone | Key Finding / Outcome | Source |

| Supramolecular Chemistry | Asymmetric Conjugate Addition in Metal-Organic Cages | Substrate (α,β-enone) | Boosted enantioselectivity (up to 99.6% ee) compared to molecular catalyst. | chinesechemsoc.org |

| Supramolecular Chemistry | Photoinduced Conjugate Additions and Photocycloadditions | Substrate (enone) | Unprecedented induction of enantioselectivity in supramolecular media. | rsc.org |

| Industrial Catalysis | Synthesis of Karstedt's Catalyst | Process Aid | Drastically improved reaction rate (<4 hrs) and conversion (>98%). | digitellinc.comresearchgate.net |

| Industrial Catalysis | Selective Hydrogenation of α,β-unsaturated ketones | Substrate (enone) | Crucial step in synthesizing pharmaceuticals and flavor/fragrance compounds. | mdpi.com |

| Industrial Catalysis | Selective Hydrogenation of Vanillyl Acetone | Substrate (enone derivative) | Quantitative yield in 1 hour at 90 °C and 1 bar H₂ using Cu/SiO₂ catalyst. | mdpi.com |

| Industrial Catalysis | Reductive Aldol and Mannich Reactions | Pronucleophile (enone) | Alternative to base-mediated enolization for C-C bond formation. | nih.gov |

| Industrial Catalysis | Synthesis of β-substituted enones via Reductive Ni Catalysis | Product | Method for synthesizing enones from alkynyl ketones with good functional tolerance. | nsf.govchemistryviews.org |

Mechanistic Aspects of Enone L Biological Activity in Vitro Focus

Molecular Interactions of Enones with Biological Targets (e.g., protein residues)

The interaction of Enone-L with biological macromolecules is characterized by both the formation of stable covalent bonds and the establishment of transient non-covalent interactions. These molecular events are foundational to its biological effects.

A primary mechanism by which this compound exerts its biological effects is through the covalent modification of proteins, a process often mediated by a Michael-type addition reaction. nih.govnih.gov The electrophilic β-carbon of the enone functional group is susceptible to nucleophilic attack from the thiol side chain of cysteine residues within proteins. nih.govresearchgate.net This reaction results in the formation of a stable thioether linkage, effectively and often irreversibly altering the structure and function of the target protein. nih.gov

Cysteine-based Michael addition is a well-established strategy in chemical biology and drug design for achieving covalent protein conjugation. nih.govnih.gov The nucleophilicity of the cysteine thiol, particularly in its deprotonated thiolate form, makes it a prime target for electrophiles like this compound. researchgate.net The specificity of this modification can be influenced by the local microenvironment of the cysteine residue within the protein, including its accessibility and the presence of nearby residues that can facilitate the reaction. researchgate.net

| Aspect of Covalent Modification | Description | Significance |

| Reaction Type | Michael Addition | Forms a stable covalent bond between this compound and the target protein. |

| Primary Nucleophile | Cysteine Thiol Group | The high nucleophilicity of cysteine residues makes them a preferential target. nih.govresearchgate.net |

| Resulting Bond | Thioether Linkage | Leads to a potentially irreversible modification of the protein. nih.gov |

| Consequence | Alteration of Protein Function | Can lead to inhibition of enzyme activity or disruption of protein-protein interactions. |

This table provides a summary of the key features of the covalent modification of biological targets by this compound via Michael addition.

Prior to and in concert with covalent bond formation, non-covalent interactions play a crucial role in the initial recognition and binding of this compound to its biological targets. These interactions, while individually weaker than covalent bonds, collectively contribute to the binding affinity and specificity of the molecule. wikipedia.orgarturorobertazzi.itnih.gov The types of non-covalent interactions that this compound can engage in include:

Hydrogen Bonding: The carbonyl oxygen of the enone can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the protein, such as the amide protons of the peptide backbone or the side chains of amino acids like serine and threonine. libretexts.org

Hydrophobic Interactions: The nonpolar regions of this compound can favorably interact with hydrophobic amino acid residues, such as leucine, isoleucine, and valine, driving the binding process through the displacement of water molecules. nih.gov

π-Effects: The conjugated π-system of the enone can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions. wikipedia.org

These non-covalent forces are critical for orienting this compound within the binding site of a target protein in a manner that facilitates the subsequent covalent reaction with a nearby nucleophilic residue. arturorobertazzi.itnih.gov

Inhibition of Specific Biological Pathways (e.g., enzyme inhibition, cellular processes)

The molecular interactions of this compound translate into the modulation of various biological pathways, as demonstrated in a range of in vitro studies.

This compound has been investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro assays have demonstrated its activity against erythrocytic stages of the parasite. While the precise molecular targets within the parasite are a subject of ongoing research, the antiplasmodial activity is likely due to the covalent modification of essential parasite proteins, disrupting critical metabolic or cellular processes.

| Parameter | Result |

| Inhibitory Concentration (IC50) | Data indicates activity in the micromolar range against various P. falciparum strains. |

| Presumed Mechanism | Covalent modification of parasite proteins, leading to disruption of essential pathways. |

This table summarizes the findings from in vitro antiplasmodial activity studies of this compound.

The potential therapeutic effects of this compound in the context of rheumatoid arthritis have been explored through in vitro models. nih.gov These studies often focus on the compound's ability to modulate inflammatory pathways and cellular processes that are central to the pathophysiology of the disease, such as synovial hyperplasia. nih.govresearchgate.net The mechanism is thought to involve the inhibition of key signaling proteins in inflammatory cells through covalent modification.

For instance, studies on human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) could assess the effect of this compound on cell proliferation and the production of inflammatory mediators. nih.gov

| In Vitro Model | Observed Effect of this compound | Potential Mechanism |

| Human Fibroblast-Like Synoviocytes (HFLS-RA) | Inhibition of proliferation and inflammatory responses. nih.gov | Modulation of signaling pathways, such as the PI3K pathway, through covalent enzyme modification. nih.govresearchgate.net |

| Endothelial Cells | Inhibition of angiogenesis. researchgate.net | Interference with pro-angiogenic signaling cascades. |

This table presents the outcomes of in vitro investigations into the anti-rheumatoid arthritis activity of this compound.

The electrophilic nature of this compound makes it a candidate for the targeted inhibition of enzymes that possess a reactive cysteine residue in or near their active site. researchgate.net The identification of specific enzyme targets is a critical step in fully elucidating the mechanism of action of this compound. Computational methods, such as molecular docking, can be employed to predict the binding affinity and orientation of this compound within the active sites of potential enzyme targets. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound and its analogues is intrinsically linked to their molecular structure, a concept explored through Structure-Activity Relationship (SAR) studies. These investigations systematically modify the chemical scaffold to identify key pharmacophoric features and understand how specific functional groups influence activity. For enone-based compounds, the conjugated system is often crucial for biological activity. nih.gov

SAR studies on molecules structurally related to this compound, which act as kinase inhibitors, have revealed critical insights. For instance, in a series of related thiazolidine-2,4-dione analogues, the position of substituents on the phenyl ring significantly impacts inhibitory function. Shifting an ethoxy group from the 4-position to the 2-position on the phenyl ring was found to markedly improve activities such as inhibiting cell proliferation. nih.gov This highlights the sensitivity of the molecule's interaction with its biological target to subtle changes in stereochemistry and electronics.

Furthermore, the integrity of the conjugated double bond system within the enone motif is paramount. Saturation of this bond or the introduction of additional hydroxy groups can lead to a near-complete abolishment of biological activity, underscoring the importance of the planarity and electron distribution of the core scaffold for target engagement. nih.gov Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are often employed to predict the activity of novel analogues based on physicochemical properties like lipophilicity, electronic effects, and steric factors. rsc.org These models correlate molecular descriptors with biological activity, providing a predictive framework for designing more potent compounds. mdpi.comresearchgate.net

Table 1: Structure-Activity Relationship of this compound Analogues

| Modification | Position | Effect on Biological Activity |

|---|---|---|

| Shift of ethoxy substitution | Phenyl Ring (from 4- to 2-position) | Significant improvement in functional activities nih.gov |

| Saturation of double bond | Enone core | Almost complete abolishment of activity nih.gov |

| Introduction of hydroxy groups | Enone core | Almost complete abolishment of activity nih.gov |

Biotransformation of this compound and Analogues in Model Systems

The metabolic fate of a compound is a critical aspect of its biological profile. In vitro model systems are essential for elucidating the biotransformation pathways of new chemical entities like this compound. These systems, which include liver microsomes and hepatocytes, allow for the identification of metabolic hotspots on the molecule and the characterization of resulting metabolites. nih.gov

Studies on compounds structurally related to this compound, such as Skepinone-L, have been conducted using rat liver microsomes to observe their metabolic conversion. researchgate.net The newly synthesized compound JH 190, an analogue of Skepinone-L, underwent biotransformation when incubated with both male and female Wistar and Sprague-Dawley rat microsomes. researchgate.net The primary goal of such studies is to identify the major metabolites and the cytochrome P-450 (CYP) isoforms responsible for their formation. researchgate.net

The most common biotransformation reactions for enone-containing compounds involve the reduction of the carbon-carbon double bond, a reaction often catalyzed by enoate reductases (ERs). researchgate.net These enzymes, belonging to the Old Yellow Enzyme (OYE) family, selectively reduce α,β-unsaturated carbonyl compounds. nih.gov Other metabolic reactions can include hydroxylation, oxidation, and conjugation at various points on the molecular scaffold. Identifying these pathways is crucial, as the resulting metabolites may have different activity or toxicological profiles compared to the parent compound.

Table 2: Predicted Metabolites of this compound in a Microsomal Model System

| Parent Compound | Proposed Metabolic Reaction | Resulting Metabolite | Catalyzing Enzyme Family (Predicted) |

|---|---|---|---|

| This compound | Reduction of C=C double bond | Dihydro-Enone-L | Enoate Reductase (ER) |

| This compound | Aromatic Hydroxylation | Hydroxy-Enone-L | Cytochrome P-450 (CYP) |

| This compound | N-dealkylation | Des-alkyl-Enone-L | Cytochrome P-450 (CYP) |

Design Principles for Biologically Active Enone Scaffolds

The design of novel, biologically active molecules based on an enone scaffold is guided by several key principles derived from medicinal chemistry and computational modeling. The enone motif itself is a valuable starting point, as it is a Michael acceptor and is present in numerous biologically active compounds. nih.gov The design process aims to optimize potency, selectivity, and metabolic stability.

A primary principle is scaffold-based design , where the core enone structure is maintained while peripheral substituents are systematically varied to enhance interactions with the biological target. acs.org This approach benefits from an understanding of the target's three-dimensional structure, allowing for rational design of modifications that improve binding affinity. nih.gov Computational tools play a significant role, with techniques like Rosetta being used to design proteins with active sites capable of binding enones and catalyzing specific reactions. nih.gov

Fragment-based approaches are also employed, where small chemical fragments associated with activity are identified and then linked or grown to create a novel lead compound. nih.gov For enone scaffolds, this could involve combining the enone core with fragments known to bind to a specific kinase or other target protein.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Skepinone-L researchgate.net |

| JH 190 researchgate.net |

Analytical and Spectroscopic Characterization Techniques for Mechanistic and Structural Studies

Advanced NMR Spectroscopy for Configurational and Conformational Analysis (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules like Enone-L. While 1D 1H and 13C NMR provide fundamental information about the types and connectivity of atoms, advanced 2D NMR experiments are essential for resolving complex structures and understanding spatial relationships acs.orgipb.ptuvigo.galresearchgate.net.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing through-bond connectivity within this compound. COSY reveals coupled protons, while HSQC correlates protons directly bonded to carbons. HMBC provides information about longer-range proton-carbon couplings, helping to piece together the carbon skeleton and the placement of functional groups. acs.orgipb.pt

For determining the relative stereochemistry and preferred conformations of this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful. NOESY identifies protons that are spatially close to each other, regardless of the number of bonds separating them. ceitec.czlibretexts.orgyoutube.comacdlabs.com By observing NOE correlations, researchers can deduce the three-dimensional arrangement of atoms and the favored conformers in solution. ceitec.czlibretexts.orgyoutube.com This is crucial for understanding how the molecule behaves and interacts.

Hypothetical NOESY Data for this compound:

| Correlated Protons | Observed NOE | Interpretation (Spatial Proximity) |

| Ha / Hb | Strong | Ha and Hb are close in space. |

| Hc / Hd | Medium | Hc and Hd show moderate spatial proximity. |

| He / Hf | Weak | He and Hf are further apart but still show some spatial correlation. |

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound and any related species formed during reactions. acs.orgadvion.comuniurb.itnih.gov This technique is widely used for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products and intermediates in real-time or through aliquots. acs.orgadvion.comuniurb.itnih.govnih.gov

Different ionization techniques can be employed depending on the nature of this compound and the reaction conditions. Electrospray Ionization (ESI) is commonly used for polar and less volatile compounds, while other methods like Atmospheric Pressure Ionization (API) or techniques such as Direct Analysis in Real Time (DART-MS) can be applied for various sample types and even heterogeneous mixtures. acs.orgadvion.comuniurb.itnih.govnih.gov The fragmentation pattern observed in the mass spectrum can also provide structural clues by indicating the presence of specific substructures within this compound.

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Relative Abundance (%) | Proposed Fragment/Ion |

| [M+H]+ | 100 | Protonated this compound (Molecular Ion) |

| Fragment 1 | 45 | Loss of a specific functional group |

| Fragment 2 | 20 | Cleavage at the enone double bond |

Note: This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For crystalline samples of this compound, X-ray crystallography provides the most definitive information regarding its three-dimensional structure, including bond lengths, bond angles, torsion angles, and crucially, its absolute configuration if the molecule is chiral and the crystal diffracts appropriately. researchgate.netwikipedia.orgpurechemistry.orgmdpi.comnih.gov Determining the absolute configuration is particularly important for chiral molecules, as different enantiomers can exhibit vastly different biological activities. researchgate.netwikipedia.orgpurechemistry.orgmdpi.com

X-ray diffraction relies on the scattering of X-rays by the electrons in a crystal. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined. For chiral molecules, anomalous dispersion effects are utilized to distinguish between enantiomers and assign the absolute configuration (e.g., R or S). researchgate.netwikipedia.orgpurechemistry.orgnih.gov While obtaining high-quality single crystals can sometimes be a limitation, it remains the gold standard for unambiguous structural determination. researchgate.netnih.gov

Key Information from Hypothetical this compound Crystal Structure Analysis:

Crystal System: Monoclinic

Space Group: P21 (chiral space group, consistent with an enantiopure compound)

Unit Cell Dimensions: a = X Å, b = Y Å, c = Z Å, β = XX.X°

Absolute Configuration: Determined as (R) at the chiral center.

Key Bond Lengths and Angles: Consistent with expected values for enone and other functional groups present.

Note: This data is hypothetical and for illustrative purposes.

Chiral Chromatography for Enantiomeric Excess Determination

If this compound is a chiral compound and synthesized enantioselectively, determining its enantiomeric excess (ee) or enantiomeric ratio (er) is critical for assessing the efficiency of the synthesis and the purity of the product. Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase, is the method of choice for this analysis. libretexts.orgnumberanalytics.comuma.esheraldopenaccess.usnih.gov

Chiral stationary phases are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation. By integrating the peaks corresponding to each enantiomer in the chromatogram, the relative amounts of each can be determined, and the enantiomeric excess calculated using the formula: ee = |R - S| / (R + S) * 100%, where R and S are the concentrations or peak areas of the respective enantiomers. libretexts.orgnumberanalytics.com This technique is highly sensitive and provides a quantitative measure of chiral purity. uma.esheraldopenaccess.usnih.gov

Hypothetical Chiral HPLC Data for this compound:

| Peak | Retention Time (min) | Peak Area (mAU*s) | Enantiomer |

| 1 | 8.5 | 9850 | This compound (Major Enantiomer) |

| 2 | 9.2 | 150 | This compound (Minor Enantiomer) |

Calculated ee: ((9850 - 150) / (9850 + 150)) * 100% = 97.0%

Note: This table presents hypothetical data for illustrative purposes.

UV-Vis and IR Spectroscopy for Conjugation and Functional Group Analysis

UV-Vis (Ultraviolet-Visible) and IR (Infrared) spectroscopy provide complementary information about the electronic transitions and vibrational modes within this compound, respectively.

UV-Vis spectroscopy is particularly useful for identifying and characterizing conjugated systems, such as the enone chromophore in this compound. youtube.comhnue.edu.vnfiveable.melibretexts.orgopenstax.org The enone functional group, consisting of a carbonyl group conjugated with an alkene, exhibits characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions. youtube.comhnue.edu.vnfiveable.melibretexts.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the extent of conjugation and the presence of substituents, providing insights into the electronic structure of this compound. hnue.edu.vnfiveable.melibretexts.org

IR spectroscopy, on the other hand, is a valuable tool for identifying the functional groups present in this compound based on their characteristic vibrational frequencies. pressbooks.pubutdallas.edulibretexts.org The carbonyl group (C=O) of the enone is expected to show a strong absorption band in the 1650-1700 cm-1 region, shifted from that of a saturated ketone due to conjugation. orgchemboulder.compg.edu.pl The carbon-carbon double bond (C=C) vibration is also typically observed in the 1600-1680 cm-1 range. pressbooks.publibretexts.org Other functional groups within this compound will also have characteristic absorption frequencies, allowing for confirmation of the molecule's structure. pressbooks.publibretexts.org

Hypothetical Spectroscopic Data for this compound:

| Technique | Observation | Interpretation |

| UV-Vis | λmax = 235 nm, ε = 12,500 L mol-1 cm-1 | Presence of a conjugated enone system. |

| IR | Strong band at 1680 cm-1 | Characteristic C=O stretch of a conjugated ketone. |

| Medium band at 1620 cm-1 | Characteristic C=C stretch of an alkene conjugated to a carbonyl. | |

| Other bands in fingerprint region | Presence of additional functional groups (e.g., C-H, C-C stretches and bends). |

Note: This table presents hypothetical data for illustrative purposes.

Advanced In Situ Spectroscopic Methods for Reaction Mechanism Probing

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in situ spectroscopic methods are increasingly employed. These techniques allow for the real-time monitoring of reactions under actual reaction conditions, providing dynamic information about intermediates, kinetics, and reaction pathways. cip.com.cnrsc.orgresearchgate.netmdpi.comfrontiersin.org

In situ IR or UV-Vis spectroscopy can track changes in functional group concentrations or the appearance/disappearance of chromophores as the reaction progresses. cip.com.cnrsc.orgresearchgate.netmdpi.comfrontiersin.org In situ NMR spectroscopy can provide detailed structural information about transient intermediates that may not be stable enough to isolate. cip.com.cnrsc.orgresearchgate.net By coupling spectroscopic techniques with reaction systems, researchers can obtain kinetic profiles and mechanistic insights that are difficult to obtain through traditional off-line analysis. cip.com.cnrsc.orgmdpi.com These methods are particularly valuable for complex reactions or those involving sensitive species.

Examples of Insights from Hypothetical In Situ Studies of this compound Reactions:

In Situ IR: Monitoring the decrease in the enone C=O stretch intensity over time during a reduction reaction, while simultaneously observing the appearance of a new band corresponding to the product's carbonyl or hydroxyl group.

In Situ NMR: Detecting the presence of a short-lived intermediate by observing unique chemical shifts and coupling patterns that are not present in the starting material or final product spectra.

In Situ UV-Vis: Tracking the change in λmax as the conjugation system of this compound is altered during a reaction, providing kinetic data on the transformation.

Future Directions and Emerging Research Frontiers for Enone L

Development of Highly Enantioselective and Diastereoselective Reactions

A key area for future research involving Enone-L is the development of highly enantioselective and diastereoselective reactions. Achieving precise control over the stereochemistry of products derived from this compound is crucial for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Current research in enone chemistry is actively exploring asymmetric variants of various reactions, such as cycloadditions and aziridination, to enhance stereocontrol. organic-chemistry.orgrsc.orgmdpi.com Future work will likely focus on designing and implementing novel chiral catalysts, including organocatalysts, metal complexes, and biocatalysts, specifically tailored for this compound transformations. The aim is to facilitate reactions that yield single enantiomers or diastereomers with high efficiency. chiralpedia.combeilstein-journals.org

Research efforts will address challenges such as catalyst design, reaction condition optimization (temperature, solvent, concentration), and understanding the intricate transition states that govern stereochemical outcomes. The development of tandem or cascade reactions involving this compound with high levels of stereoinduction in each step represents a particularly exciting and challenging frontier.

| Research Focus Area | Key Challenges | Potential Impact |

| Chiral Catalyst Design (Organo-, Metal-, Bio-catalysis) | Selectivity, Activity, Stability, Reusability | Access to enantio- and diastereopure this compound derivatives |

| Asymmetric Conjugate Additions | Controlling stereo- and regioselectivity with various nucleophiles | Synthesis of complex chiral building blocks |

| Asymmetric Cycloaddition Reactions | Achieving high yields and selectivities under mild conditions | Construction of complex cyclic systems incorporating the enone motif |

| Asymmetric Alpha-Functionalization | Developing efficient methods for stereoselective functionalization at the α-carbon | Creation of new chiral centers adjacent to the carbonyl group |

| Tandem and Cascade Asymmetric Reactions | Orchestrating multiple stereo-controlled steps in a single pot | Streamlined synthesis of highly complex molecules with multiple stereocenters |

Integration of Artificial Intelligence and Machine Learning in Enone Chemistry

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the study and application of this compound. These computational tools can accelerate the discovery of novel reactions, predict reaction outcomes, and optimize reaction conditions with unprecedented efficiency. chiralpedia.comlaxai.comarxiv.org For this compound, AI and ML algorithms can be trained on existing spectroscopic, reactivity, and structural data to predict its behavior in various chemical environments.